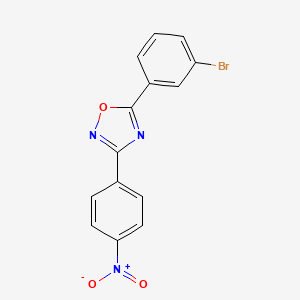

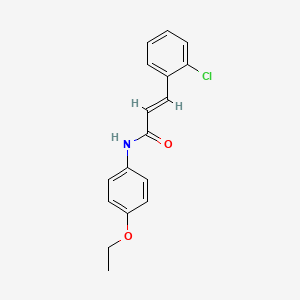

![molecular formula C21H18N4O B5524066 2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)

2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multi-step chemical reactions, including ring closure, Suzuki reactions, hydrolysis, and amidation. For example, a study on a related compound, 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide, outlined its synthesis through these reactions and confirmed the structure using various spectroscopic methods and X-ray diffraction (Qin et al., 2019).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is often confirmed through spectroscopic methods like FT-IR, NMR spectroscopy, and MS, along with single-crystal X-ray diffraction. Density Functional Theory (DFT) calculations are also used to predict and compare molecular structures, providing insights into the conformation and electronic structure of these compounds (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines participate in a variety of chemical reactions, including the key steps of tosylation, treatment with acetamides, and the use of Horner−Emmons reagents for introducing specific functional groups. These reactions are often stereospecific, leading to the desired isomers of the compounds (Hamdouchi et al., 1999).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as melting points, solubility, and crystal structure, are often determined using techniques like X-ray diffraction. The conformational analysis helps in understanding the stability and reactivity of these compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, can be explored through experimental studies and theoretical methods like DFT. These studies provide valuable information on the electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the chemical behavior of these compounds (Qin et al., 2019).

Applications De Recherche Scientifique

Antimycobacterial Activity

The compound's antimycobacterial potential is evident in a study that designed and synthesized imidazo[1,2-a]pyridine-3-carboxamides (IPAs), displaying significant activity against drug-sensitive and resistant MTB strains, suggesting a role in tuberculosis treatment (Lv et al., 2017).

Antiviral Properties

Another study highlights the synthesis of related imidazo[1,2-a]pyridines, testing them as antirhinovirus agents. This indicates the compound's relevance in the development of treatments for viral infections (Hamdouchi et al., 1999).

Synthesis Techniques

Research also focuses on synthesizing related imidazo[1,5-a]pyridines, showing advancements in one-pot synthesis techniques. This contributes to efficient and versatile synthesis methods for such compounds (Crawforth & Paoletti, 2009).

Crystal Structure and DFT Study

The structural analysis of related compounds, such as 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide, has been undertaken. Studies like these offer insights into the physical and chemical properties essential for drug design and development (Qin et al., 2019).

Functionalization Reactions

Research on the functionalization reactions of related pyridine derivatives expands the understanding of their chemical properties, which is crucial for developing new pharmaceuticals or chemical materials (Yıldırım et al., 2005).

Continuous Flow Synthesis

A study has developed a continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxamides, representing an advancement in the manufacturing process of such compounds. This could have implications for large-scale production and pharmaceutical applications (Herath et al., 2010).

Luminescent Materials

Research on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized through one-pot condensation, suggests potential applications in creating luminescent materials. This opens avenues in material science and optics (Volpi et al., 2017).

Antiprotozoal Agents

Studies on dicationic imidazo[1,2-a]pyridines and their derivatives as antiprotozoal agents demonstrate their potential in treating protozoal infections, contributing to the field of tropical medicine (Ismail et al., 2004).

Identification as Antituberculosis Agents

The compound's role in antituberculosis therapy is further supported by studies identifying N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as new antituberculosis agents, indicating its importance in addressing drug-resistant TB strains (Wu et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c26-21(23-13-11-18-8-4-5-12-22-18)17-9-10-20-24-19(15-25(20)14-17)16-6-2-1-3-7-16/h1-10,12,14-15H,11,13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEJASLOMVBVJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NCCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-3-chloro-4-[(3-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5523995.png)

![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5524002.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5524011.png)

![2-benzyl-8-(5,6-dimethyl-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5524040.png)

![2-{3-oxo-3-[2-(1,3-thiazol-2-yl)-1-piperidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5524061.png)

![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)

![2-butyl-5-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5524078.png)